molecular formula C15H14N2O4 B14653931 4-Methoxyphenylglyoxal nicotinamido-hemiacetal CAS No. 42069-26-1

4-Methoxyphenylglyoxal nicotinamido-hemiacetal

Cat. No.: B14653931
CAS No.: 42069-26-1
M. Wt: 286.28 g/mol
InChI Key: LZQNQDGIOMAUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenylglyoxal nicotinamido-hemiacetal is a complex organic compound that combines the structural features of 4-methoxyphenylglyoxal and nicotinamido-hemiacetal

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal typically involves the reaction of 4-methoxyphenylglyoxal with nicotinamide under specific conditions. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hemiacetal linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase the efficiency of the synthesis. The use of immobilized enzymes or catalysts can also be employed to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenylglyoxal nicotinamido-hemiacetal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-Methoxyphenylglyoxal nicotinamido-hemiacetal has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxyphenylglyoxal nicotinamido-hemiacetal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenylglyoxal nicotinamido-hemiacetal is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components .

Properties

CAS No.

42069-26-1

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[1-hydroxy-2-(4-methoxyphenyl)-2-oxoethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14N2O4/c1-21-12-6-4-10(5-7-12)13(18)15(20)17-14(19)11-3-2-8-16-9-11/h2-9,15,20H,1H3,(H,17,19)

InChI Key

LZQNQDGIOMAUIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.